molecular formula C15H16N2O4 B2417648 methyl 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetate CAS No. 1170544-36-1

methyl 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetate

Cat. No. B2417648
CAS RN: 1170544-36-1
M. Wt: 288.303
InChI Key: GNHVKADCWZCPHA-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound appears to contain an ethoxyphenyl group and a pyrimidinyl group, which are common in many organic compounds .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from simpler compounds. The synthesis process can vary widely depending on the specific compound .


Molecular Structure Analysis

This involves determining the physical arrangement of atoms in the compound, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The types of reactions it undergoes can tell us a lot about its chemical properties .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and reactivity. These properties can give us important clues about how the compound behaves under different conditions .

Scientific Research Applications

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. Safety data sheets (SDS) are a common source of this information .

Future Directions

This would involve speculating about potential future uses or areas of study for the compound. This could be based on its known properties or on similar compounds .

properties

IUPAC Name

methyl 2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-21-12-6-4-11(5-7-12)13-8-14(18)17(10-16-13)9-15(19)20-2/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHVKADCWZCPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetate

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